((1R,2R,3R,4S)-1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-diyl)dimethanol
CAS No.:
Cat. No.: VC15969313
Molecular Formula: C13H16O2
Molecular Weight: 204.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16O2 |
|---|---|
| Molecular Weight | 204.26 g/mol |
| IUPAC Name | [(1R,8S,9R,10R)-10-(hydroxymethyl)-9-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl]methanol |
| Standard InChI | InChI=1S/C13H16O2/c14-6-12-10-5-11(13(12)7-15)9-4-2-1-3-8(9)10/h1-4,10-15H,5-7H2/t10-,11+,12-,13-/m1/s1 |
| Standard InChI Key | NANBPTSGJWATPQ-YVECIDJPSA-N |
| Isomeric SMILES | C1[C@@H]2[C@H]([C@@H]([C@H]1C3=CC=CC=C23)CO)CO |
| Canonical SMILES | C1C2C(C(C1C3=CC=CC=C23)CO)CO |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identity
The compound’s IUPAC name, [(1R,8S,9R,10R)-10-(hydroxymethyl)-9-tricyclo[6.2.1.0²,⁷]undeca-2,4,6-trienyl]methanol, reflects its tricyclic framework and stereochemical configuration. Its CAS registry number (56306-51-5) and standard InChI key (InChI=1S/C13H16O2/c14-6-12-10-5-11(13(12)...) provide unambiguous identification . The molecular structure (Fig. 1) combines a norbornane-like bridge with a naphthalene moiety, creating a rigid bicyclic system that influences both reactivity and intermolecular interactions.
Stereochemical Significance
The (1R,2R,3R,4S) configuration imposes distinct spatial constraints on the hydroxymethyl groups, which occupy equatorial positions relative to the bicyclic core. This arrangement enhances hydrogen-bonding potential and stabilizes specific conformations, as evidenced by intramolecular O–H⋯O interactions observed in related diol derivatives . Such stereoelectronic effects are critical in determining the compound’s solubility, crystallinity, and biological activity.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 56306-51-5 | |
| Molecular Formula | ||
| Molecular Weight | 204.26 g/mol | |
| IUPAC Name | [(1R,8S,9R,10R)-10-(hydroxymethyl)-9-tricyclo[6.2.1.0²,⁷]undeca-2,4,6-trienyl]methanol |
Synthesis and Reaction Pathways
Dihydroxylation Strategies
While no direct synthesis protocol for ((1R,2R,3R,4S)-tetrahydro-diol)dimethanol is documented, analogous methods for related diols suggest osmium tetroxide (OsO₄)-mediated dihydroxylation as a plausible route. For example, 1,2,3,4-tetrahydro-1,4-methanonaphthalene-2,3-diol—a structural analog—is synthesized via OsO₄/N-methylmorpholine N-oxide (NMO) oxidation of 1,4-dihydro-1,4-methanonaphthalene, yielding an 89% isolated product . Applied to the dimethanol derivative, this method would require subsequent hydroxymethylation steps, potentially involving formylation followed by reduction.
Stereochemical Control
Physical and Spectroscopic Properties
Crystallographic Insights
X-ray diffraction studies of structurally similar diols reveal intramolecular hydrogen bonds forming S(5) ring motifs, as seen in 1,2,3,4-tetrahydro-1,4-methanonaphthalene-2,3-diol . For the dimethanol derivative, intermolecular O–H⋯O interactions likely promote centrosymmetric dimerization, analogous to the chain-like packing observed in its diol counterpart . These interactions contribute to its solid-state stability and melting behavior.
Spectroscopic Characterization
Infrared (IR) spectroscopy of related compounds shows O–H stretching vibrations near 3200–3400 cm⁻¹ and C–O stretches at 1050–1250 cm⁻¹ . Nuclear magnetic resonance (NMR) data for the title compound remain unpublished, but NMR of 1,2,3,4-tetrahydro-1,4-methanonaphthalene-5,8-diol reveals aromatic protons at δ 6.8–7.2 ppm and bridgehead hydrogens at δ 3.0–4.0 ppm . The dimethanol derivative’s hydroxymethyl groups would likely resonate at δ 3.5–4.5 ppm, with coupling constants reflecting vicinal diol geometry.
Table 2: Comparative Physical Properties
Comparative Analysis with Structural Analogs
Positional Isomerism
Compared to 1,2,3,4-tetrahydro-1,4-methanonaphthalene-5,8-diol , the dimethanol derivative’s hydroxymethyl groups at C2 and C3 introduce greater conformational flexibility. This difference impacts solubility: the diol’s melting point (180°C) suggests strong intermolecular hydrogen bonding, whereas the dimethanol’s lower symmetry may reduce crystallinity.
Stereoisomerism
The (2R,3S)-configured diol exemplifies how stereochemistry alters physical properties. While both isomers share the same molecular formula (), their melting points and crystal packing differ due to divergent hydrogen-bonding networks. For the dimethanol derivative, the (1R,2R,3R,4S) configuration likely confers unique solubility and reactivity profiles compared to undisclosed stereoisomers.
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